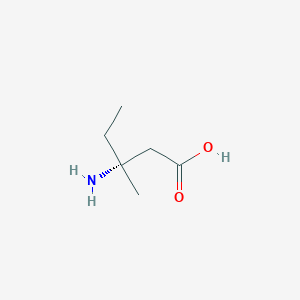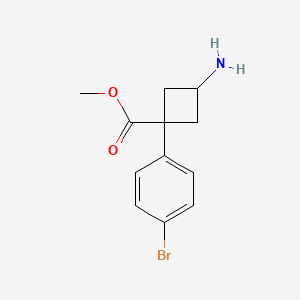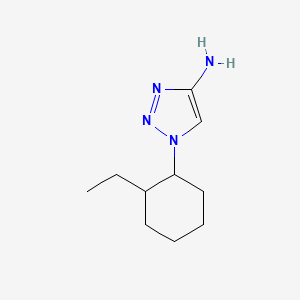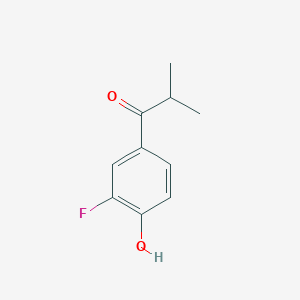
3-Amino-2-(propan-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(propan-2-yl)pentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon atom and a carboxylic acid group (-COOH) attached to the first carbon atom of the pentanoic acid chain. The compound also features an isopropyl group (-CH(CH3)2) attached to the second carbon atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(propan-2-yl)pentanoic acid can be achieved through several methods:
-
Strecker Synthesis: : This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. For this compound, the starting aldehyde would be 2-(propan-2-yl)pentanal.
-
Reductive Amination: : This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. For this compound, 2-(propan-2-yl)pentanal can be reacted with ammonia and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
-
Catalytic Hydrogenation: : Using a catalyst such as palladium on carbon to hydrogenate a precursor compound.
-
Enzymatic Synthesis: : Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates.
化学反応の分析
Types of Reactions
-
Oxidation: : The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
-
Reduction: : The carboxylic acid group can be reduced to an alcohol (-OH) using reducing agents like lithium aluminum hydride.
-
Substitution: : The amino group can undergo substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
-
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
-
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
-
Substitution: : Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
-
Oxidation: : Formation of 3-Nitro-2-(propan-2-yl)pentanoic acid.
-
Reduction: : Formation of 3-Amino-2-(propan-2-yl)pentanol.
-
Substitution: : Formation of 3-Acetamido-2-(propan-2-yl)pentanoic acid.
科学的研究の応用
3-Amino-2-(propan-2-yl)pentanoic acid has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
-
Biology: : Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
-
Medicine: : Investigated for its potential therapeutic effects, including its role as an amino acid supplement and its potential in drug development.
-
Industry: : Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 3-Amino-2-(propan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
-
Receptor Binding: : It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
-
Metabolic Pathways: : It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other biomolecules.
類似化合物との比較
3-Amino-2-(propan-2-yl)pentanoic acid can be compared with other similar amino acids:
-
3-Amino-2-methylpentanoic acid: : Similar structure but with a methyl group instead of an isopropyl group. It has different physical and chemical properties.
-
3-Amino-2-ethylpentanoic acid: : Similar structure but with an ethyl group instead of an isopropyl group. It exhibits different reactivity and biological activity.
-
3-Amino-2-(propan-2-yl)butanoic acid: : Similar structure but with a shorter carbon chain. It has different solubility and stability characteristics.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-amino-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-6(9)7(5(2)3)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |
InChIキー |
PWJIKRVWQCTIIA-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)




![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)




